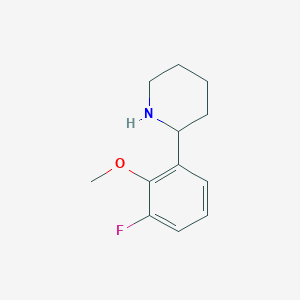
n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
准备方法
The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity.
-
Synthetic Routes
Step 1: Synthesis of the azide precursor.
Step 2: Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Step 3: Functionalization of the triazole ring to introduce the propan-2-amine group.
-
Reaction Conditions
- The reaction is typically carried out in an aqueous medium at room temperature.
- Copper(I) sulfate and sodium ascorbate are commonly used as the catalyst system.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine undergoes various types of chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products formed include oxidized derivatives of the triazole ring.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- The major products are reduced forms of the triazole ring.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with various nucleophiles.
- Common reagents include halides and amines.
科学研究应用
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine has a wide range of scientific research applications:
-
Chemistry
- Used as a ligand in coordination chemistry to stabilize metal complexes.
- Employed in “click” chemistry for the synthesis of various bioactive molecules.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
- Studied for its role in bioconjugation and labeling of biomolecules.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
- Evaluated for its antimicrobial and antiviral properties.
-
Industry
- Used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers.
- Applied in the synthesis of dyes and photographic materials.
作用机制
The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound binds to the active site of enzymes, such as carbonic anhydrase-II, inhibiting their activity.
- It interacts with metal ions in coordination complexes, stabilizing the metal in a specific oxidation state.
-
Pathways Involved
- The inhibition of carbonic anhydrase-II affects the regulation of pH and ion balance in biological systems.
- The stabilization of metal ions in coordination complexes influences catalytic processes in chemical reactions.
相似化合物的比较
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in coordination chemistry and “click” chemistry.
1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with applications in pharmaceuticals and agrochemicals.
-
Uniqueness
- This compound has a unique combination of functional groups that enhance its reactivity and versatility in various applications.
- Its specific structure allows for selective binding to molecular targets, making it a valuable compound in scientific research.
属性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
N-[(1-ethyltriazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3 |
InChI 键 |
PSUZUQXAILCNOX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N=N1)CNC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


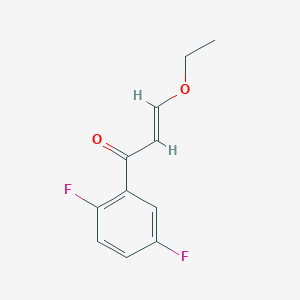
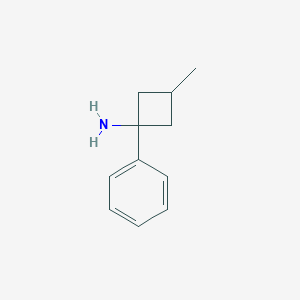
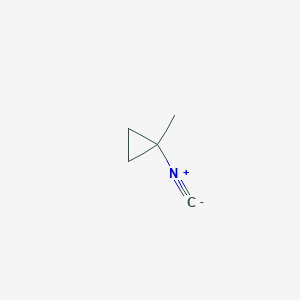
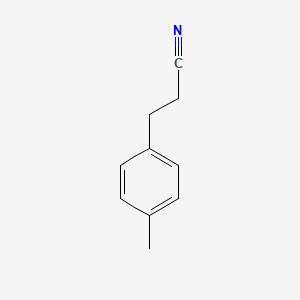

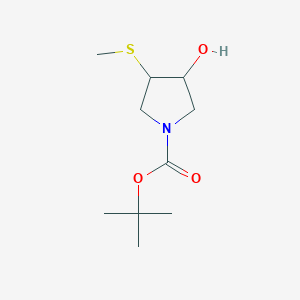
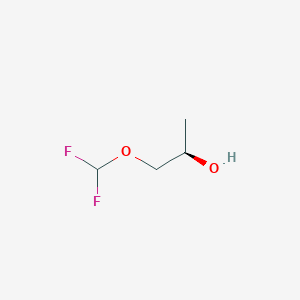

![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)

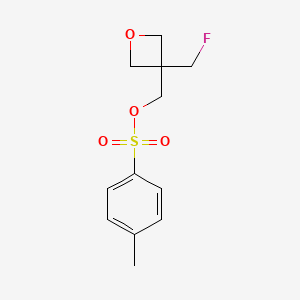
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
